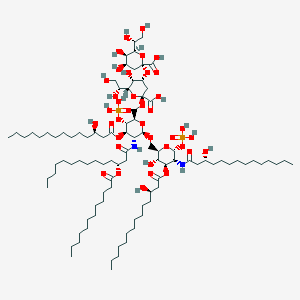

![molecular formula C46H56ClF2N6O8PS B1263008 [(1S,4S,6R,14S,18R)-18-[8-chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadecan-4-yl]-[(2,6-difluorophenyl)methyl]phosphinic acid CAS No. 1001094-46-7](/img/structure/B1263008.png)

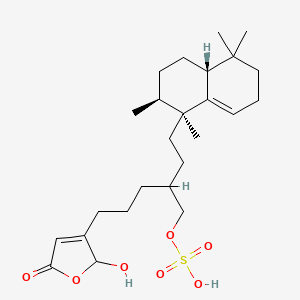

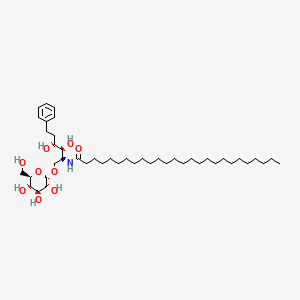

[(1S,4S,6R,14S,18R)-18-[8-chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadecan-4-yl]-[(2,6-difluorophenyl)methyl]phosphinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

GS-9256 ist ein selektiver Inhibitor der Nicht-strukturellen Protein 3-Protease des Hepatitis-C-Virus. Diese Verbindung hat eine makrocyclische Struktur und einen neuartigen Phosphinsäure-Pharmakophor. Es hat eine vielversprechende antivirale Aktivität und günstige pharmakokinetische Eigenschaften gezeigt, was es zu einem potenziellen Kandidaten für die Behandlung chronischer Hepatitis-C-Virusinfektionen macht .

Vorbereitungsmethoden

Die Synthese von GS-9256 umfasst mehrere Schritte, darunter die Bildung seiner makrocyclischen Struktur und die Einarbeitung des Phosphinsäure-Pharmakophors. Die detaillierten Synthesewege und Reaktionsbedingungen sind proprietäre Informationen von Gilead Sciences, Inc., dem Ursprungsland der Verbindung . Industrielle Produktionsverfahren für GS-9256 werden nicht öffentlich bekannt gegeben, aber sie beinhalten wahrscheinlich großtechnische Synthesetechniken, die auf Ausbeute und Reinheit optimiert sind.

Chemische Reaktionsanalyse

GS-9256 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: GS-9256 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Substitution: GS-9256 kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

GS-9256 wurde ausgiebig auf seine antiviralen Eigenschaften untersucht, insbesondere gegen das Hepatitis-C-Virus. Es hat in präklinischen und klinischen Studien seine Wirksamkeit gezeigt und sein Potenzial als Behandlung für chronische Hepatitis-C-Virusinfektionen unter Beweis gestellt . Neben seinen antiviralen Anwendungen wird GS-9256 auch in der Forschung eingesetzt, um die Nicht-strukturelle Protein 3-Protease des Hepatitis-C-Virus und ihre Rolle bei der Virusreplikation und der Reaktion des Wirts-Immunsystems zu untersuchen .

Wirkmechanismus

GS-9256 übt seine Wirkung aus, indem es die Nicht-strukturelle Protein 3-Protease des Hepatitis-C-Virus hemmt. Diese Protease ist für die Spaltung des Hepatitis-C-Virus-Polyproteins in funktionelle virale Proteine essenziell, die für die Virusreplikation notwendig sind. Durch die Hemmung dieser Protease unterbricht GS-9256 den viralen Lebenszyklus und verhindert, dass sich das Virus repliziert und verbreitet .

Analyse Chemischer Reaktionen

GS-9256 undergoes various chemical reactions, including:

Oxidation: GS-9256 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Substitution: GS-9256 can participate in substitution reactions, where certain functional groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

GS-9256 has been extensively studied for its antiviral properties, particularly against the hepatitis C virus. It has shown efficacy in preclinical and clinical trials, demonstrating its potential as a treatment for chronic hepatitis C virus infection . In addition to its antiviral applications, GS-9256 is also used in research to study the hepatitis C virus nonstructural protein 3 protease and its role in viral replication and host immune response .

Wirkmechanismus

GS-9256 exerts its effects by inhibiting the hepatitis C virus nonstructural protein 3 protease. This protease is essential for the cleavage of the hepatitis C virus polyprotein into functional viral proteins, which are necessary for viral replication. By inhibiting this protease, GS-9256 disrupts the viral life cycle, preventing the virus from replicating and spreading .

Vergleich Mit ähnlichen Verbindungen

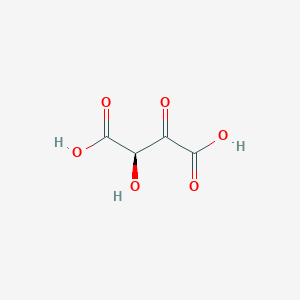

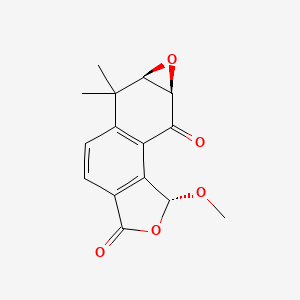

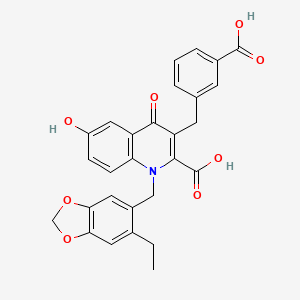

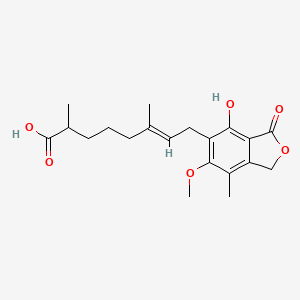

GS-9256 ist aufgrund seiner makrocyclischen Struktur und seines Phosphinsäure-Pharmakophors einzigartig. Ähnliche Verbindungen umfassen:

GS-9256 zeichnet sich durch seine günstigen pharmakokinetischen Eigenschaften und seine Fähigkeit aus, die Aktivität gegen verschiedene Resistenzmutationen zu erhalten .

Eigenschaften

CAS-Nummer |

1001094-46-7 |

|---|---|

Molekularformel |

C46H56ClF2N6O8PS |

Molekulargewicht |

957.5 g/mol |

IUPAC-Name |

[(1S,4S,6R,14S,18R)-18-[8-chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadecan-4-yl]-[(2,6-difluorophenyl)methyl]phosphinic acid |

InChI |

InChI=1S/C46H56ClF2N6O8PS/c1-26(2)50-44-52-36(25-65-44)35-21-39(30-18-19-38(61-3)40(47)41(30)51-35)62-29-20-37-42(56)54-46(64(59,60)24-31-32(48)15-11-16-33(31)49)22-27(46)12-7-5-4-6-8-17-34(43(57)55(37)23-29)53-45(58)63-28-13-9-10-14-28/h11,15-16,18-19,21,25-29,34,37H,4-10,12-14,17,20,22-24H2,1-3H3,(H,50,52)(H,53,58)(H,54,56)(H,59,60)/t27-,29-,34+,37+,46+/m1/s1 |

InChI-Schlüssel |

RFGUWOCFYCYEDM-ZOMNBDOOSA-N |

SMILES |

CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Cl)OC)C(=C2)OC4CC5C(=O)NC6(CC6CCCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)P(=O)(CC8=C(C=CC=C8F)F)O |

Isomerische SMILES |

CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Cl)OC)C(=C2)O[C@@H]4C[C@H]5C(=O)N[C@@]6(C[C@H]6CCCCCCC[C@@H](C(=O)N5C4)NC(=O)OC7CCCC7)P(=O)(CC8=C(C=CC=C8F)F)O |

Kanonische SMILES |

CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Cl)OC)C(=C2)OC4CC5C(=O)NC6(CC6CCCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)P(=O)(CC8=C(C=CC=C8F)F)O |

Key on ui other cas no. |

1001094-46-7 |

Synonyme |

GS-9256 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cucurbit[5]uril--cucurbit[10]uril](/img/structure/B1262929.png)